molecular formula C20H22N4O4 B11286627 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11286627
M. Wt: 382.4 g/mol
InChI Key: DKQXAOKKMVSOHD-UHFFFAOYSA-N
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Description

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps. One common route includes the condensation of appropriate pyrimidine derivatives with benzylamine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
  • 3,6-dimethyl-2,5-dioxo-1,4-dioxane

Uniqueness

Compared to similar compounds, 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide stands out due to its unique pyrido[2,3-d]pyrimidine core and the presence of both methoxy and benzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C20H22N4O4/c1-12-5-7-14(8-6-12)10-21-15(25)11-24-19(26)16-17(28-4)13(2)9-22-18(16)23(3)20(24)27/h5-9H,10-11H2,1-4H3,(H,21,25)

InChI Key

DKQXAOKKMVSOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC

Origin of Product

United States

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